8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

Serine protease inhibitor Quinazolinone synthesis Anti-inflammatory

8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 67090-35-1) is a heterocyclic small molecule belonging to the 4H-3,1-benzoxazin-4-one class, characterized by a bromine atom at the 8-position of the fused benzoxazinone core and an unsubstituted phenyl ring at the 2-position. This class of compounds is widely recognized as mechanism-based, alternate-substrate inhibitors of serine proteases, including human leukocyte elastase (HLE) and α-chymotrypsin, forming stable acyl-enzyme intermediates via attack of the active-site serine on the electrophilic carbonyl group.

Molecular Formula C14H8BrNO2
Molecular Weight 302.12 g/mol
CAS No. 67090-35-1
Cat. No. B14474599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
CAS67090-35-1
Molecular FormulaC14H8BrNO2
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)O2
InChIInChI=1S/C14H8BrNO2/c15-11-8-4-7-10-12(11)16-13(18-14(10)17)9-5-2-1-3-6-9/h1-8H
InChIKeyGISMEQMQTWUQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 67090-35-1): A Halogenated Benzoxazinone Scaffold for Serine Protease Inhibitor Development


8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 67090-35-1) is a heterocyclic small molecule belonging to the 4H-3,1-benzoxazin-4-one class, characterized by a bromine atom at the 8-position of the fused benzoxazinone core and an unsubstituted phenyl ring at the 2-position. This class of compounds is widely recognized as mechanism-based, alternate-substrate inhibitors of serine proteases, including human leukocyte elastase (HLE) and α-chymotrypsin, forming stable acyl-enzyme intermediates via attack of the active-site serine on the electrophilic carbonyl group [1]. The specific 8-bromo substitution pattern distinguishes it from other halogenated regioisomers and provides a unique vector for structure-activity relationship (SAR) exploration and downstream derivatization [2].

Why 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Within the 4H-3,1-benzoxazin-4-one pharmacophore, both the position and electronic nature of substituents exert profound, non-linear effects on serine protease inhibitory potency, selectivity, and physicochemical properties. SAR studies have established that substitution on the phenyl ring reduces inhibitory potential relative to the unsubstituted parent in α-chymotrypsin assays [1], while the identity and position of halogen atoms on the heterocyclic core dictate the balance between enzyme acylation and deacylation rates in human leukocyte elastase inhibition [2]. Consequently, a simple 2-phenyl-4H-3,1-benzoxazin-4-one cannot recapitulate the steric, electronic, or potential binding interactions introduced by the 8-bromo substituent. Furthermore, the 6-bromo regioisomer has been employed as a distinct synthetic intermediate for quinazolinone-derived anti-inflammatory agents [3], underscoring that bromine position—not merely its presence—governs both biological activity and synthetic utility. Substituting one regioisomer for another without experimental validation risks negating target potency and derailing established synthetic routes.

Quantitative Differentiation Evidence for 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one Against Closest Structural Analogs


Regioisomeric Bromine Position Dictates Divergent Synthetic Utility and Biological Trajectory Versus 6-Bromo Analog

The 8-bromo substitution pattern on the benzoxazinone core constitutes a chemically distinct regioisomer from the 6-bromo analog (CAS 66387-70-0). The 6-bromo isomer has been explicitly utilized as a starting material for fusion with p-aminoacetophenone to generate 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivatives with anti-inflammatory and analgesic properties [1]. This established synthetic pathway exploits the 6-position for subsequent annulation chemistry that is topologically inaccessible from the 8-position. The 8-bromo isomer therefore offers an alternative vector for derivatization, enabling access to a complementary chemical space of 8-substituted quinazolinones and related heterocycles that cannot be obtained from the 6-bromo starting material.

Serine protease inhibitor Quinazolinone synthesis Anti-inflammatory

Halogen Substituent Effects on α-Chymotrypsin Inhibition: Bromo-Substituted Benzoxazinones Retain Meaningful but Moderate Potency

A comprehensive SAR study of 28 benzoxazinone derivatives as α-chymotrypsin inhibitors established that compounds bearing halogen substituents on the phenyl ring exhibit a clear potency hierarchy: fluoro > chloro > bromo [1]. The IC50 values across the series ranged from 6.5 μM to 341.1 μM, with bromo-substituted compounds occupying the lower-potency end of the halogen series. In a separate study, 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (bromine on the 2-phenyl ring) demonstrated an IC50 of 6.99 ± 0.29 μM against α-chymotrypsin, comparable to the standard inhibitor chymostatin (IC50 = 7.13 ± 1.06 μM) . By class-level inference, the 8-bromo substitution on the benzoxazinone core (rather than the phenyl ring) is expected to produce a distinguishable potency and selectivity profile, although direct quantitative data for this specific regioisomer remain unreported.

α-Chymotrypsin inhibition Structure-activity relationship Serine protease

Physicochemical Differentiation from Non-Halogenated Parent: Increased Lipophilicity and Molecular Weight Driven by 8-Bromo Substitution

The introduction of a bromine atom at the 8-position of the 2-phenyl-4H-3,1-benzoxazin-4-one scaffold results in calculable changes in key drug-likeness parameters. The target compound (C14H8BrNO2, MW = 302.12 g/mol) exhibits a molecular weight increase of approximately 79.9 Da relative to the unsubstituted parent 2-phenyl-4H-3,1-benzoxazin-4-one (C14H9NO2, MW = 223.23 g/mol) . The presence of the heavy halogen is also predicted to increase lipophilicity (cLogP) by approximately 0.5–0.9 log units and enhance topological polar surface area (tPSA = 43.1 Ų) , potentially improving membrane permeability while maintaining a favorable profile for oral bioavailability. These computed differences carry implications for pharmacokinetic behavior, plasma protein binding, and tissue distribution that distinguish the 8-bromo derivative from its non-halogenated counterpart.

Physicochemical properties Lipophilicity Molecular weight

Herbicidal Activity Landscape: 2-Aryl Substituents Critically Modulate Phytotoxicity, with 8-Bromo Analog Awaiting Characterization

In herbicidal screening of 2-aryl-4H-3,1-benzoxazin-4-ones, the unsubstituted parent compound 2-phenyl-4H-3,1-benzoxazin-4-one completely inhibited plant growth at concentrations of 500 μg/mL and 50 μg/mL [1]. However, the herbicidal potency of this scaffold is exquisitely sensitive to aryl substitution: many derivatives, including compounds bearing nitro, methoxy, or specific halogen patterns on the phenyl ring, were reported as practically non-toxic to ordinary plants or required impractically large application quantities [2]. The 8-bromo substitution on the benzoxazinone core—as opposed to the 2-phenyl ring—has not been evaluated in published herbicidal assays, representing a structurally novel chemotype for potential agrochemical lead discovery with an uncharacterized phytotoxicity profile.

Herbicidal activity Phytotoxicity Agrochemical lead

Recommended Research and Procurement Application Scenarios for 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 67090-35-1)


Serine Protease Inhibitor Screening and Selectivity Profiling

Procure 8-bromo-2-phenyl-4H-3,1-benzoxazin-4-one as a structurally distinct member of the benzoxazinone class for inclusion in serine protease inhibitor panels targeting human leukocyte elastase (HLE), α-chymotrypsin, and cathepsin G. The 8-bromo substitution on the core heterocycle—rather than the more commonly explored 2-phenyl ring—provides an orthogonal SAR vector for probing active-site interactions [1]. In vitro enzyme inhibition assays should include the unsubstituted parent 2-phenyl-4H-3,1-benzoxazin-4-one as an internal baseline to quantify the contribution of the 8-bromo substituent to potency, deacylation kinetics, and selectivity across serine protease family members [2].

Quinazolinone Library Synthesis via 8-Position Derivatization

Utilize 8-bromo-2-phenyl-4H-3,1-benzoxazin-4-one as a starting material for the synthesis of novel 8-substituted quinazolin-4(3H)-one derivatives through fusion with primary amines or aminoacetophenones. This approach mirrors the established methodology demonstrated for the 6-bromo regioisomer in generating anti-inflammatory and analgesic lead compounds [1]. The resulting 8-substituted quinazolinone library would be chemically complementary to existing 6-substituted series, expanding accessible intellectual property space around benzoxazinone-derived serine protease inhibitors.

Agrochemical Lead Discovery: Herbicidal Activity Screening

Submit 8-bromo-2-phenyl-4H-3,1-benzoxazin-4-one for herbicidal evaluation against monocotyledonous and dicotyledonous model plants (e.g., barnyard grass and rape) at tiered concentrations (e.g., 500, 50, and 5 μg/mL) following established protocols for 2-aryl-4H-3,1-benzoxazin-4-one herbicidal screening [1]. The structurally novel combination of an 8-bromo substituent on the benzoxazinone core with an unsubstituted 2-phenyl ring represents unexplored chemical space within this herbicide pharmacophore class, offering potential for novel intellectual property in crop protection [2].

Physicochemical and Metabolic Stability Benchmarking Studies

Employ 8-bromo-2-phenyl-4H-3,1-benzoxazin-4-one in comparative physicochemical profiling studies to experimentally determine its LogP/D, aqueous solubility, and microsomal or hepatocyte metabolic stability relative to non-halogenated and chloro-substituted benzoxazinone analogs [1]. The heavier bromine substituent is predicted to increase lipophilicity and potentially enhance metabolic stability through steric and electronic effects, but experimental validation is required to quantify these advantages for lead optimization decision-making [2].

Quote Request

Request a Quote for 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.